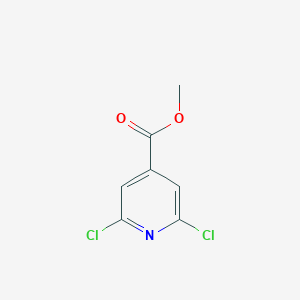

Methyl 2,6-dichloroisonicotinate

概要

説明

Methyl 2,6-dichloroisonicotinate, also known as this compound, is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Application in Organic Synthesis

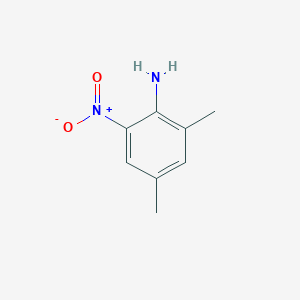

Methyl 2,6-dichloroisonicotinate has been utilized in the Buchwald-Hartwig mono-N-arylation process, a method for the desymmetrization of aniline compounds. This chemical reacts with aniline using palladium acetate and other reagents, demonstrating the sensitivity of this cross-coupling method to the steric and electronic nature of the coupling partners (Lorimer, O’Connor, & Brimble, 2008).

Inducing Biosynthesis of Plant Secondary Metabolites

Novel derivatives of 2,6-dichloroisonicotinic acid, such as trifluoroethyl 2,6-dichloroisonicotinate, have been synthesized and evaluated for their potential as elicitors in inducing the biosynthesis of plant secondary metabolites. These compounds have shown significant effectiveness in increasing the accumulation of bioactive compounds in plants like Taxus chinensis (Qian et al., 2006).

Enhancing Plant Disease Resistance

2,6-dichloroisonicotinic acid has been applied to soybeans to assess its effect on disease severity caused by Sclerotinia sclerotiorum. The treatment resulted in a reduction in disease severity and a corresponding increase in yield, particularly in susceptible cultivars under high disease pressure. This suggests its role in resistance induction (Dann, Diers, Byrum, & Hammerschmidt, 1998).

Potentiation of Herbicidal Activity

The compound has been found to potentiate the herbicidal activity of atrazine, a photosystem II-inhibiting herbicide, against weeds. The addition of 2,6-dichloroisonicotinic acid to atrazine significantly increased its effectiveness, demonstrating its potential in agricultural applications (Silverman et al., 2005).

Inhibition of Catalase Activity in Plants

2,6-dichloroisonicotinic acid, along with salicylic acid, has been shown to inhibit the enzymatic activity of catalase in tobacco. This inhibition is linked to the induction of plant defense responses, including the synthesis of pathogenesis-related proteins and enhanced disease resistance (Conrath, Chen, Ricigliano, & Klessig, 1995).

Safety and Hazards

Methyl 2,6-dichloroisonicotinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

作用機序

Target of Action

Methyl 2,6-dichloroisonicotinate is a derivative of nicotinic acid, also known as niacin . It is used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The primary target of this compound is thought to be peripheral vasodilation .

Mode of Action

This action is strictly locally-acting due to its short half-life . The release of prostaglandin D2 leads to vasodilation of the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Result of Action

The result of the action of this compound is enhanced local blood flow at the site of application, due to its vasodilatory effect . This increased blood flow can help to alleviate muscle and joint pain.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the condition of the skin where the compound is applied can affect its absorption and subsequent action. Furthermore, the stability of the compound could be affected by factors such as temperature and light exposure. Therefore, it is recommended to store this compound in a dark place, sealed in dry, at room temperature .

生化学分析

Biochemical Properties

Methyl 2,6-dichloroisonicotinate is an electron-deficient compound that can be used as a cross-coupling agent in organic synthesis . It is sparingly soluble (0.13 g/L at 25°C), with a melting point of 82°C and a boiling point of 298°C .

Cellular Effects

This compound has been shown to induce the biosynthesis of plant secondary metabolites . For example, in a suspension culture of Taxus chinensis, a significant increase in taxuyunnanine C (Tc) accumulation was observed in the presence of this compound .

Molecular Mechanism

It is known to interact with biomolecules and may influence gene expression .

特性

IUPAC Name |

methyl 2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKGHSUHOYEBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195310 | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42521-09-5 | |

| Record name | 4-Pyridinecarboxylic acid, 2,6-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVT9VVW6XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

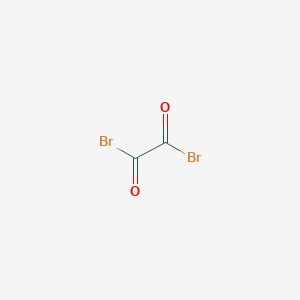

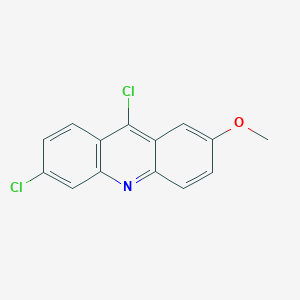

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is methyl 2,6-dichloroisonicotinate a useful starting material in organic synthesis?

A1: this compound is a valuable building block in organic synthesis due to its symmetrical structure and the presence of two reactive chlorine atoms. These features allow for its selective modification through reactions like the Buchwald-Hartwig amination. Specifically, the research highlights its use in a desymmetrization method, where only one chlorine atom is substituted, generating a more complex product with potential for further derivatization. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B108736.png)